

Bafilomycin D: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Bafilomycin D*

Cat. No.: *B016516*

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Introduction

Bafilomycin D is a macrolide antibiotic belonging to the plecomacrolide family, produced by various species of *Streptomyces*.^[1] It is a potent and selective inhibitor of vacuolar-type H⁺-ATPases (V-ATPases), a family of ATP-dependent proton pumps responsible for acidifying intracellular compartments in eukaryotic cells. This inhibitory activity makes **Bafilomycin D** a valuable tool for studying a wide range of cellular processes, including autophagy, endosomal trafficking, and protein degradation. Furthermore, its diverse biological activities, including anti-tumor, antifungal, and antiviral properties, have garnered significant interest in the field of drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Bafilomycin D**, with a focus on its mechanism of action and experimental applications.

Chemical Structure and Properties

Bafilomycin D is a complex macrolide characterized by a 16-membered lactone ring. Its detailed chemical information is summarized in the table below.

Property	Value	Reference
Molecular Formula	C35H56O8	[2]
Molecular Weight	604.8 g/mol	[2]
CAS Number	98813-13-9	[2]
IUPAC Name	(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S,5E,7S,8R)-2,8-dihydroxy-1,3,7,9-tetramethyl-4-oxo-5-decen-1-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one	
SMILES	C--INVALID-LINK----INVALID-LINK--C(C)C)=O">C@H--INVALID-LINK----INVALID-LINK--=C/C(C)=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1)=O)([H])--INVALID-LINK--OC">C@@HC	[2]
InChI Key	ZKOTUWJMGBWBEO-DTOYTSOJSA-N	[2]
Solubility	Soluble in DMF, DMSO, Ethanol, and Methanol	[2]
Origin	Streptomyces sp.	[2]

Biological Activity and Mechanism of Action

The primary mechanism of action of **Bafilomycin D** is the specific inhibition of V-ATPases.[2] These proton pumps are crucial for maintaining the acidic environment of various organelles, including lysosomes, endosomes, and vacuoles. By binding to the V0 subunit of the V-ATPase complex, **Bafilomycin D** blocks the translocation of protons across the membrane, leading to a

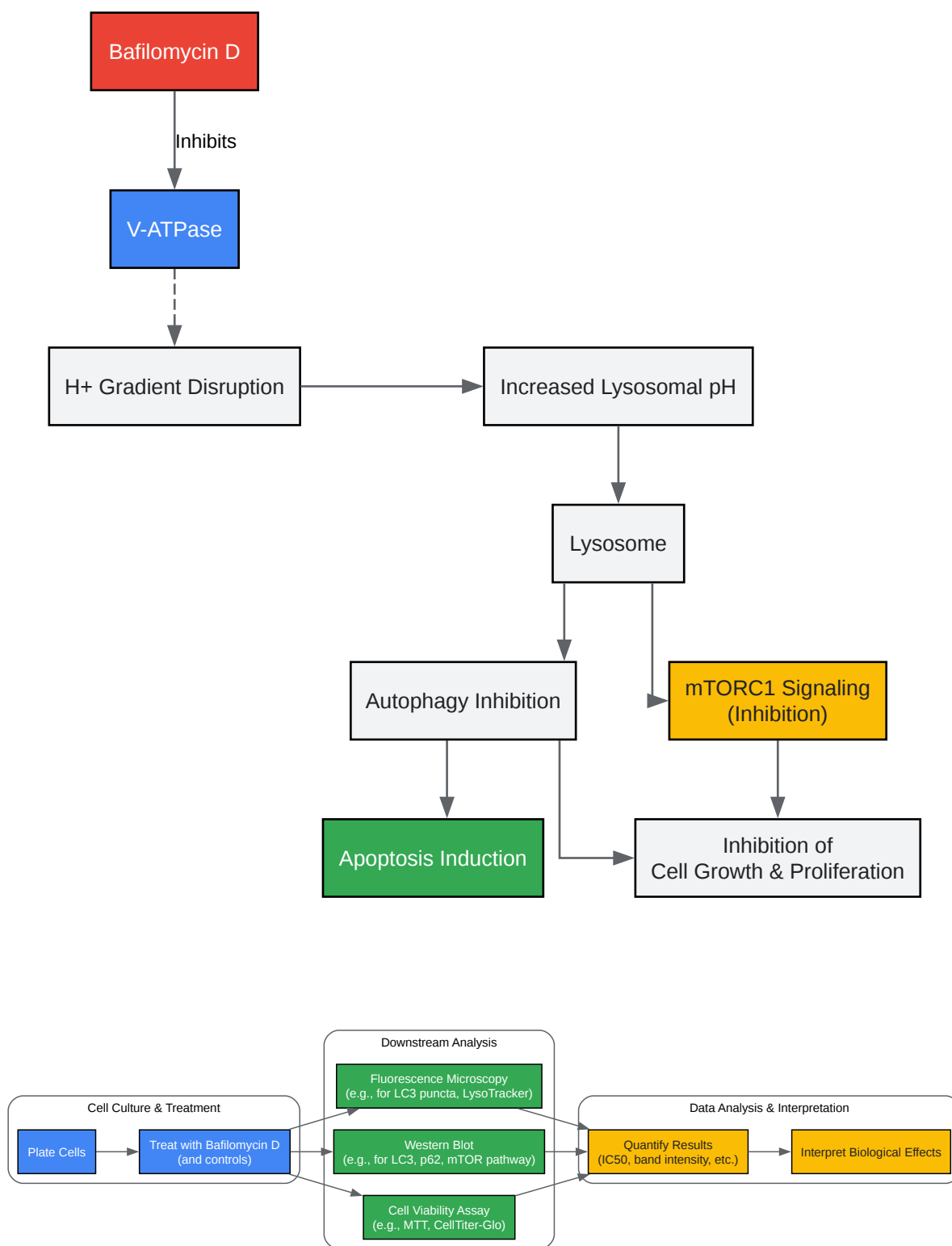
disruption of the intracellular pH gradient.[3] This inhibition is highly selective for V-ATPases over other ATPases, such as P-type and F-type ATPases.[2]

The disruption of V-ATPase function by **Bafilomycin D** has profound effects on several key cellular processes:

- **Inhibition of Autophagy:** Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by acidic hydrolases. **Bafilomycin D** blocks this process at a late stage by preventing the acidification of lysosomes, thereby inhibiting the activity of lysosomal enzymes and leading to an accumulation of autophagosomes.[2]
- **Induction of Apoptosis:** In various cancer cell lines, inhibition of V-ATPase by bafilomycins can induce apoptosis, or programmed cell death.[4]
- **Anti-tumor Activity:** The reliance of many cancer cells on V-ATPase for survival and proliferation makes it a promising target for anti-cancer therapies. Bafilomycins have been shown to inhibit the growth of various cancer cell lines.[5]
- **Antifungal Activity:** V-ATPases are also essential for the growth and viability of fungi. Bafilomycins exhibit potent antifungal activity against a range of fungal pathogens.
- **Antiviral Activity:** The entry and replication of many viruses, including influenza A and SARS-CoV-2, are dependent on the acidic environment of endosomes. By neutralizing endosomal pH, bafilomycins can inhibit viral infection.[2][6]

Signaling Pathway of Bafilomycin D Action

The inhibition of V-ATPase by **Bafilomycin D** initiates a cascade of downstream signaling events. A key pathway affected is the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a central regulator of cell growth and metabolism. Under normal conditions, amino acids generated from lysosomal protein degradation activate mTORC1 on the lysosomal surface. By blocking lysosomal degradation, **Bafilomycin D** can lead to the inhibition of mTORC1 signaling.[1][7]



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